molecular formula C18H26N4O3S B3015619 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034619-50-4

4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B3015619
CAS RN: 2034619-50-4
M. Wt: 378.49
InChI Key: JAOJFBDHVDNGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with isopropyl and dimethyl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, forms the core of the molecule . Attached to this ring are the isopropyl and dimethyl groups, as well as a sulfonyl group that is connected to a piperidine ring. This piperidine ring is further connected to a pyridine ring via an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution . The sulfonyl group could potentially be involved in substitution reactions, while the piperidine and pyridine rings might undergo reactions typical of amines and aromatic compounds, respectively .

Scientific Research Applications

Antimicrobial Agents

Compounds with a pyrazole moiety, like the one , have been shown to exhibit antimicrobial properties . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal pathogens. Its potential as an antimicrobial agent could lead to the development of new classes of antibiotics, particularly important in the era of increasing antibiotic resistance.

Anti-inflammatory Drugs

Pyrazole derivatives are known to possess anti-inflammatory activities . The compound could be investigated for its ability to inhibit inflammatory pathways in the body. This could be particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Antitumor Activity

The structural complexity and the presence of multiple functional groups in the compound provide a promising framework for antitumor drug design . It could be used to synthesize novel chemotherapeutic agents that target specific pathways in cancer cells, potentially leading to treatments with fewer side effects than current therapies.

Antidiabetic Agents

Research has indicated that certain pyrazole derivatives can act as antidiabetic agents by modulating insulin release or glucose metabolism . The compound could be explored for its potential to regulate blood sugar levels, offering a new avenue for diabetes management.

Neuroprotective Agents

Given the neurotoxic potentials of related pyrazoline derivatives, there is a possibility that our compound could exhibit neuroprotective properties . It might be used to develop treatments for neurodegenerative diseases like Alzheimer’s or Parkinson’s by protecting neurons from damage.

Chemotherapeutic Synthon

Imidazole and pyrazole rings are often used as synthons in the development of new drugs . The compound could serve as a key intermediate in the synthesis of various chemotherapeutic agents, potentially contributing to the discovery of drugs for diseases such as Hodgkin’s lymphoma or rheumatoid arthritis.

Future Directions

The compound “4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” and its derivatives could be the subject of future research, given the known biological activities of many pyrazole derivatives . Potential areas of study could include the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .

properties

IUPAC Name

4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-13(2)22-15(4)18(14(3)20-22)26(23,24)21-11-5-6-17(12-21)25-16-7-9-19-10-8-16/h7-10,13,17H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJFBDHVDNGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.